![molecular formula C10H12ClIN2 B12292293 2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12292293.png)
2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine is a heterocyclic organic compound that contains both chlorine and iodine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine typically involves multiple steps. One common method starts with the iodination of a pyridine derivative, followed by chlorination. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For example, iodination can be achieved using iodine and a suitable oxidizing agent, while chlorination may involve the use of thionyl chloride or similar reagents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation or additional heteroatoms.
Scientific Research Applications
2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated pyridine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodo-4-methylpyridine: Similar in structure but with a methyl group instead of the pyrrolidinyl group.
2-Iodopyridine: Contains only an iodine atom attached to the pyridine ring.
2-Chloro-4-methylpyridine: Contains only a chlorine atom attached to the pyridine ring
Uniqueness
The uniqueness of 2-Chloro-4-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine lies in its specific substitution pattern and the presence of both chlorine and iodine atoms. This combination can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-4-iodo-5-(1-methylpyrrolidin-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2/c1-14-4-2-3-9(14)7-6-13-10(11)5-8(7)12/h5-6,9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTHKZGCBMLHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
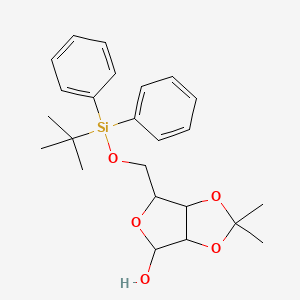
![2,4-dibromo-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12292218.png)

![N-((1R,2S,5S)-2-Amino-5-(dimethylcarbamoyl)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide (Edoxaban Impurity)](/img/structure/B12292231.png)
![ethyl 7,8-dimethoxy-4-oxo-4aH-pyrimido[4,5-b]quinoline-2-carboxylate](/img/structure/B12292234.png)
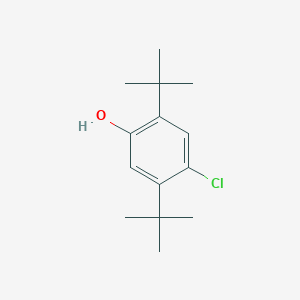
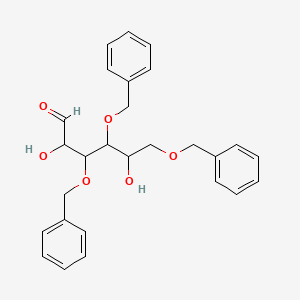
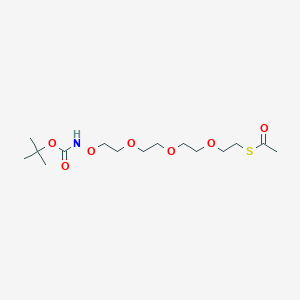


![2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one](/img/structure/B12292258.png)
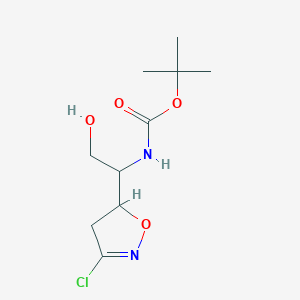
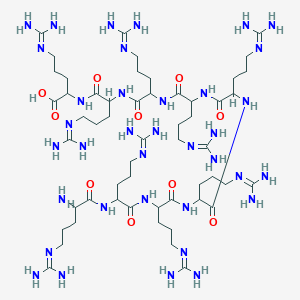
![N-[(2S)-2,3-dihydroxypropyl]-3-(2-fluoro-4-iodoanilino)pyridine-4-carboxamide](/img/structure/B12292306.png)
